1,2,3,10b-Tetrahydrofluoranthene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,10b-tetrahydrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,15H,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBZUGDYWLFLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302928 | |

| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20279-21-4 | |

| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20279-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,10b-tetrahydrofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Structure, Properties, and Potential Applications

Introduction

1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated four-ring system. Its structure, a hybrid of aromatic and aliphatic moieties, imparts unique chemical and physical properties that make it a molecule of interest in organic synthesis and materials science. This guide provides a comprehensive overview of the chemical structure, properties, a detailed synthetic protocol, and analytical characterization of this compound, with a forward look towards its potential applications in advanced materials, particularly in the burgeoning field of organic electronics.

Chemical Structure and Physicochemical Properties

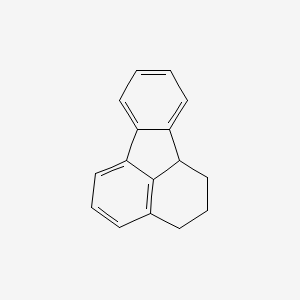

This compound possesses a distinctive non-planar structure resulting from the fusion of a benzene and a naphthalene ring system, with one of the rings in the naphthalene moiety being partially hydrogenated. This structural feature disrupts the planarity of the fully aromatic fluoranthene parent molecule, leading to altered electronic and physical properties.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₄ | [1][2][3] |

| Molecular Weight | 206.29 g/mol | [3] |

| CAS Number | 20279-21-4 | [1][3] |

| Appearance | White to light yellow to green powder/crystal | [4] |

| Melting Point | 74-77 °C | [4] |

| Boiling Point | 205 °C at 12 mmHg | [4] |

| Purity (typical) | >98.0% (GC) | [5] |

The presence of both sp²-hybridized carbon atoms in the aromatic rings and sp³-hybridized carbon atoms in the tetrahydro- portion of the molecule gives it a unique reactivity profile, allowing for chemical modifications at either the aromatic or aliphatic sites.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the catalytic hydrogenation of its parent aromatic compound, fluoranthene. This method offers high yields and selectivity under controlled conditions.

Experimental Protocol: Catalytic Hydrogenation of Fluoranthene

This protocol is based on established procedures for the hydrogenation of polycyclic aromatic hydrocarbons.

Materials:

-

Fluoranthene (98% purity)

-

Palladium on carbon (10 wt% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Argon or Nitrogen gas (inert)

-

Celite® or a similar filter aid

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reactor Preparation: A 250 mL Parr reactor vessel is thoroughly cleaned and dried. To the vessel, add fluoranthene (5.0 g, 24.7 mmol) and 10% palladium on carbon (0.25 g, 5 mol% catalyst loading).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the reactor. The solvent serves to dissolve the fluoranthene and facilitate its interaction with the catalyst surface.

-

Inerting the System: Seal the reactor and purge the system with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove any oxygen. This is a critical safety step as hydrogen gas forms explosive mixtures with air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Begin stirring the mixture at a moderate speed (e.g., 500 rpm) and heat the reactor to 50 °C. The reaction is typically monitored by the uptake of hydrogen from the gas reservoir. The reaction is generally complete within 24 hours.

-

Reaction Quenching and Catalyst Removal: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system again with an inert gas. The crude reaction mixture, containing the product and the heterogeneous catalyst, is then filtered through a pad of Celite® to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product.

-

Product Isolation: The filtrate is collected in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield a white to off-white crystalline solid.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic systems. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.

-

Solvent: Ethanol is chosen for its ability to dissolve fluoranthene and its relatively low boiling point, which facilitates its removal after the reaction.

-

Pressure and Temperature: The chosen pressure and temperature are mild conditions that favor the selective hydrogenation of one of the aromatic rings of fluoranthene to the desired tetrahydro product, minimizing over-reduction to fully saturated species.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex multiplets corresponding to the seven protons on the fused benzene and naphthalene rings. The aliphatic region will feature signals for the seven protons on the saturated portion of the molecule. The benzylic protons will likely appear as multiplets in the range of δ 2.5-3.5 ppm, while the other aliphatic protons will be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for both sp² and sp³ hybridized carbons. The aromatic carbons will resonate in the downfield region (typically δ 120-140 ppm), while the aliphatic carbons will appear in the upfield region (typically δ 20-40 ppm). The number of distinct signals will depend on the symmetry of the molecule. A study on a perfluorinated analog of this compound confirms the utility of ¹³C NMR in elucidating its complex structure.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-H bending: Bands in the fingerprint region (< 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, the electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of the compound.[1]

Potential Applications in Drug Development and Materials Science

While specific applications of this compound are not yet widely reported, its structural motifs suggest significant potential in several areas of research and development.

Scaffolding for Novel Therapeutics

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The ability to functionalize both the aromatic and aliphatic portions of the molecule allows for the creation of diverse libraries of compounds for screening against various biological targets. The incorporation of fluorine atoms into related fluorene structures has been shown to be a promising strategy in drug design.[6][7]

Building Block for Organic Semiconductors

Polycyclic aromatic hydrocarbons are the cornerstone of many organic electronic materials. The partially saturated nature of this compound allows for its use as a building block to synthesize more complex, and potentially more soluble, PAHs. These larger, custom-designed PAHs could find applications as active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The ability to tune the electronic properties through synthetic modification is a key advantage of organic semiconductors.[4] The development of high-performance organic semiconductors is a critical area of research for next-generation flexible and transparent electronics.

Conclusion

This compound is a fascinating polycyclic aromatic hydrocarbon with a unique structural framework. Its synthesis via the catalytic hydrogenation of fluoranthene is a reliable and scalable method. The combination of aromatic and aliphatic features within a single molecule provides a versatile platform for further chemical modification, opening up avenues for the development of novel materials and potential therapeutic agents. As the demand for advanced organic materials continues to grow, molecules like this compound will undoubtedly play an important role in shaping the future of organic electronics and medicinal chemistry.

References

Introduction: Situating a Key Polycyclic Aromatic Hydrocarbon Intermediate

An In-Depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene

This compound is a saturated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). While not as extensively studied as its fully aromatic parent compound, this molecule serves as a crucial building block and intermediate in synthetic organic chemistry.[1] Its partially saturated, rigid, three-dimensional structure provides a unique scaffold for the synthesis of more complex PAHs. These resulting compounds are of significant interest in materials science, particularly for the development of organic semiconductors used in advanced electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] This guide provides a consolidated overview of the known physical and chemical properties of this compound, its characterization, plausible synthetic routes, and its role in modern research, tailored for professionals in chemical and materials science.

Core Physicochemical & Structural Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. The properties of this compound are summarized below. The CAS Registry Number provides a unique, unambiguous identifier for this specific chemical substance, essential for database searches and regulatory compliance.[2][3][4]

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 1,2,3,4-Tetrahydrofluoranthene | NIST[2] |

| CAS Number | 20279-21-4 | NIST, PubChem, TCI[2][3][4][5] |

| Molecular Formula | C₁₆H₁₄ | NIST, PubChem, SCBT[2][4][6] |

| Molecular Weight | 206.28 g/mol | PubChem[4] |

| Appearance | White to light yellow to green powder/crystal | TCI America[5][7] |

| Melting Point | 74 - 77 °C | MySkinRecipes, TCI America[1][7] |

| Boiling Point | 205 °C @ 12 mmHg | MySkinRecipes[1] |

| XLogP3 (Computed) | 4.5 | PubChem[4] |

Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While a comprehensive public database of all spectra for this compound is not available, key data exists and expected spectral features can be inferred.

-

Mass Spectrometry (MS): The National Institute of Standards and Technology (NIST) WebBook contains the electron ionization mass spectrum for this compound, which is foundational for confirming its molecular weight and fragmentation pattern.[2]

-

Nuclear Magnetic Resonance (NMR): While specific, assigned spectra are not readily published in public databases, the structure allows for predictable ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would feature complex signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the fused benzene rings, and distinct signals in the aliphatic region (approx. 1-4 ppm) for the eight protons on the saturated tetrahydro- portion of the molecule. The ¹³C NMR would similarly show signals in both aromatic and aliphatic regions. Commercial suppliers confirm the structure via NMR, indicating that reference spectra are held privately.[1]

-

Infrared Spectroscopy (IR): The IR spectrum is expected to show characteristic C-H stretching vibrations for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds, as well as C=C stretching vibrations in the 1450-1600 cm⁻¹ region for the aromatic rings.

Chemical Synthesis and Reactivity

The synthesis of the fluoranthene core often involves the formation of key carbon-carbon bonds to construct the fused ring system. While a specific published protocol for this compound is not prominent, its synthesis can be logically inferred from established methods for its derivatives, such as perfluorinated analogs.[8][9]

A plausible approach involves an acid-catalyzed reaction between a protected tetralone derivative and a suitable aromatic coupling partner, followed by an intramolecular cyclization (a Friedel-Crafts-type reaction) to form the final fused ring system. The synthesis of a perfluorinated derivative from perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride (SbF₅) provides a strong mechanistic precedent for this type of transformation.[8][9]

Representative Synthetic Workflow

The following protocol is a representative, conceptual workflow adapted from the synthesis of a fluorinated analog.[8] This should be considered a starting point for methodological development, requiring optimization for the non-fluorinated substrates.

-

Reactant Preparation: In an inert atmosphere glovebox or Schlenk line, a high-strength Lewis acid catalyst (e.g., SbF₅ or AlCl₃) is charged into a suitable reaction vessel (e.g., a nickel container for highly corrosive reagents).[8]

-

Addition of Precursors: The first precursor (e.g., a tetralin derivative) is added to the vessel. The solution is cooled (e.g., to 0 °C).

-

Second Precursor Addition: The second precursor (e.g., an activated benzene derivative) is added dropwise to the cooled mixture to control the initial exothermic reaction.

-

Reaction: The mixture is stirred and heated (e.g., 50 °C) for an extended period (e.g., 24-48 hours) to drive the reaction to completion.[8]

-

Work-up: The reaction mixture is cooled and carefully quenched by pouring it onto ice. This step is critical for deactivating the potent Lewis acid.

-

Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., chloroform, dichloromethane) to isolate the product.

-

Purification: The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final this compound.

Visualization of Synthetic Pathway

The diagram below illustrates the conceptual synthetic pathway involving the coupling of two precursors followed by intramolecular cyclization to form the core tetrahydrofluoranthene structure.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound is as a synthetic intermediate.[1] Its rigid, non-planar structure is a desirable feature in the construction of larger, shape-persistent molecules for materials science. It serves as a key building block for complex PAHs investigated for their semiconducting properties in OLEDs and organic photovoltaics.[1]

While direct biological applications for this specific molecule are not widely documented, the broader class of fluoranthene and fluorene derivatives is of significant interest in drug discovery.[10] These related compounds have been shown to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[10] The strategic incorporation of fluorine into such scaffolds is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and tissue penetration.[11][12] Therefore, this compound represents a valuable starting scaffold for the synthesis of novel, potentially fluorinated, drug candidates whose therapeutic potential could be explored in various disease areas.

Conclusion

This compound is a well-characterized polycyclic aromatic hydrocarbon with established physical properties. While it is not an end-product, its importance lies in its role as a versatile intermediate. It provides a crucial structural motif for building larger, more complex molecules tailored for high-performance applications in materials science and offers a foundational scaffold for synthetic campaigns in medicinal chemistry aimed at exploring the therapeutic potential of the wider fluoranthene chemical space.

References

- 1. This compound [myskinrecipes.com]

- 2. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C16H14 | CID 89305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 20279-21-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 20279-21-4 | TCI AMERICA [tcichemicals.com]

- 8. Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. nbinno.com [nbinno.com]

1,2,3,10b-Tetrahydrofluoranthene molecular weight and formula

Introduction

1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated six-membered ring fused to a fluoranthene core. As a structural motif, it serves as a valuable research chemical and a key intermediate in the synthesis of more complex organic materials. Its rigid, three-dimensional structure makes it a person of interest in materials science, particularly for the development of organic semiconductors used in OLEDs and photovoltaic cells. Furthermore, understanding its synthesis, properties, and reactivity provides a robust model for studying the behavior of more complex PAHs in various chemical and biological systems.

This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, a mechanistically grounded synthesis protocol, and the analytical workflows required for its characterization. The content herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility for professionals in the field.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ | --INVALID-LINK--[1] |

| Molecular Weight | 206.28 g/mol | --INVALID-LINK--[1] |

| CAS Number | 20279-21-4 | --INVALID-LINK--[1] |

| Appearance | White to light yellow solid | Generic Supplier Data |

| Melting Point | 74-77 °C | Generic Supplier Data |

| Boiling Point | 205 °C at 12 mmHg | Generic Supplier Data |

| Synonyms | 1,2,3,4-Tetrahydrofluoranthene | --INVALID-LINK-- |

Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for this compound is not prominently documented, its structure strongly suggests a synthesis via an intramolecular Friedel-Crafts-type cyclization. This approach is mechanistically supported by published syntheses of fluorinated analogs, which utilize a strong Lewis acid to induce ring formation.[2]

The proposed pathway involves the acid-catalyzed cyclization of a 1-phenyl-3,4-dihydronaphthalene precursor. The choice of acid catalyst is critical; strong Lewis acids like antimony pentafluoride (SbF₅) are effective for deactivated (e.g., perfluorinated) systems, but for the non-fluorinated hydrocarbon, a moderately strong protic acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃) is more appropriate to promote the reaction while minimizing side products from over-alkylation or polymerization.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Proposed Synthesis

Disclaimer: This protocol is a scientifically informed proposal based on established reaction mechanisms. It should be performed with appropriate safety precautions by trained personnel.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight relative to the starting material). Begin stirring and heat the PPA to 80°C.

-

Addition of Precursor: Slowly add 1-phenyl-3,4-dihydronaphthalene (1.0 eq) to the hot PPA over 30 minutes. The addition is exothermic; maintain the reaction temperature between 80-100°C.

-

Causality Note: PPA serves as both the acidic catalyst and the solvent. Maintaining the temperature in this range provides sufficient energy to overcome the activation barrier for cyclization without promoting charring or undesired side reactions.

-

-

Reaction Monitoring: Stir the dark mixture at 90°C for 3-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with dichloromethane, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up - Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.

-

Work-up - Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with toluene (3x volumes).

-

Work-up - Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a saturated sodium chloride (brine) solution to aid in phase separation.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with 100% hexane. The nonpolar nature of the product means it will elute quickly. Alternatively, recrystallization from ethanol or methanol can be employed.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized this compound is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal data, creating a self-validating system for characterization.

Caption: Analytical workflow for the validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming the molecular weight.

-

Protocol: A dilute solution of the sample in dichloromethane is injected into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is ramped from 100°C to 280°C.

-

Expected Results:

-

Gas Chromatogram: A single, sharp peak indicates a high degree of purity (>98%).

-

Mass Spectrum: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 206 , corresponding to the molecular weight of C₁₆H₁₄. The fragmentation pattern will be characteristic of the PAH structure. Mass spectral data for this compound is indexed in the EPA/NIH database.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.2-8.0 ppm (multiplets, 8H): A complex series of signals corresponding to the eight protons on the aromatic rings. The specific coupling patterns will depend on the precise geometry, but they will integrate to eight protons.

-

δ 2.5-3.0 ppm (multiplet, 1H): Signal for the single benzylic proton at the 10b position.

-

δ 1.8-2.4 ppm (multiplets, 6H): Overlapping signals for the six protons on the saturated portion of the tetrahydro ring (positions 1, 2, and 3).

-

-

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ 120-145 ppm: A series of signals for the aromatic carbons. Quaternary carbons involved in ring fusion will appear in this region as well.

-

δ 35-45 ppm: Signal for the tertiary carbon at the 10b position.

-

δ 20-35 ppm: Signals for the three methylene (-CH₂-) carbons in the saturated ring.

-

Safety, Handling, and Storage

As with all polycyclic aromatic hydrocarbons, this compound should be handled with care, assuming potential toxicity.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.

-

Handling: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,2,3,10b-Tetrahydrofluoranthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated four-ring system. As an isomer of other tetrahydrofluoranthenes, its unambiguous identification is critical in various fields, including organic synthesis, materials science, and environmental analysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide offers a comprehensive analysis of the spectroscopic data for this compound, providing researchers with the necessary information for its precise characterization.

Molecular Structure and Isomerism

The structural elucidation of this compound relies on the precise interpretation of its spectroscopic data. Understanding the connectivity of the saturated and aromatic portions of the molecule is paramount.

Figure 1: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and offering insights into its structural components.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that leads to significant fragmentation, which can be highly informative for structural elucidation.

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Figure 2: Electron Ionization Mass Spectrometry Workflow.

Data Summary and Interpretation

The mass spectrum of this compound was obtained from the NIST Chemistry WebBook.[1]

| m/z | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]•+ (Molecular Ion) |

| 205 | 25 | [M-H]•+ |

| 178 | 40 | [M-C₂H₄]•+ (Retro-Diels-Alder) |

| 176 | 20 | [M-C₂H₆]•+ |

| 165 | 30 | [M-C₃H₅]•+ |

| 152 | 15 | [M-C₄H₆]•+ |

Interpretation:

-

The prominent molecular ion peak at m/z 206 confirms the molecular weight of this compound (C₁₆H₁₄).[1]

-

The significant fragment at m/z 178 is characteristic of a retro-Diels-Alder fragmentation, involving the loss of an ethene molecule from the saturated ring system. This is a key indicator of the tetrahydro- nature of this part of the molecule.[1]

-

Other observed fragments correspond to the loss of various small hydrocarbon radicals and molecules, providing further evidence for the overall structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the KBr pellet technique is a common and effective method for obtaining a high-quality IR spectrum.

-

Sample Preparation: A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet die and subjected to high pressure (typically 8-10 tons) under vacuum. This process forms a transparent or translucent pellet. The vacuum helps to remove trapped air and moisture, which can cause scattering and unwanted absorption bands.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also acquired and subtracted from the sample spectrum to correct for any atmospheric and instrumental absorptions.

Figure 3: KBr Pellet Preparation Workflow for IR Spectroscopy.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic |

| 1465-1450 | CH₂ bend | Aliphatic |

| 850-750 | C-H bend (out-of-plane) | Aromatic |

Interpretation:

-

The presence of both aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹ would confirm the presence of both aromatic rings and a saturated ring system.

-

Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region would be indicative of the fluoranthene core.

-

The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the pulse angle, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Figure 4: General NMR Spectroscopy Workflow.

Predicted ¹H and ¹³C NMR Data and Interpretation

While experimental NMR data for this compound is not available in the searched public databases, a predicted spectrum can be generated based on established chemical shift principles and data from similar structures.

Predicted ¹H NMR Data:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.2 - 8.0 | Multiplets | 8H |

| Aliphatic Protons (CH₂) | 1.8 - 3.0 | Multiplets | 6H |

| Methine Proton (CH) | ~3.5 - 4.5 | Multiplet | 1H |

Predicted ¹³C NMR Data:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 145 |

| Aliphatic Carbons (CH₂) | 20 - 40 |

| Methine Carbon (CH) | 40 - 55 |

Interpretation:

-

¹H NMR: The aromatic region (7.2-8.0 ppm) would show a complex pattern of multiplets corresponding to the eight protons on the fluoranthene core. The aliphatic region would display signals for the six protons of the three CH₂ groups and the single methine proton at the 10b position. The chemical shift and coupling patterns of these aliphatic protons would be crucial for confirming their connectivity and stereochemistry.

-

¹³C NMR: The spectrum would exhibit a number of signals in the aromatic region (120-145 ppm) corresponding to the aromatic carbons. The aliphatic region would show signals for the three CH₂ carbons and the one CH carbon, with their chemical shifts being indicative of their position relative to the aromatic system.

Conclusion

The comprehensive analysis of the spectroscopic data for this compound provides a robust framework for its identification and characterization. The molecular ion and characteristic fragmentation pattern in the mass spectrum confirm the molecular formula and the presence of a tetrahydro ring system. The predicted IR spectrum highlights the key functional groups, while the predicted NMR spectra offer a detailed map of the proton and carbon environments within the molecule. This guide serves as a valuable resource for researchers working with this and related polycyclic aromatic hydrocarbons, enabling accurate structural elucidation and facilitating further research and development.

References

An In-depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Potential Sources and Environmental Occurrence

Introduction: Unveiling a Lesser-Known Polycyclic Aromatic Hydrocarbon

Polycyclic aromatic hydrocarbons (PAHs) are a large and diverse class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed during the incomplete combustion of organic materials and are also found in fossil fuels. Within this broad class of compounds lies a specific subclass: the partially hydrogenated polycyclic aromatic hydrocarbons (PHPAHs). These molecules, which contain both aromatic and saturated rings, exhibit unique physicochemical properties that influence their environmental fate and distribution. This guide focuses on a specific PHPAH, 1,2,3,10b-Tetrahydrofluoranthene , providing a comprehensive overview of its potential sources, environmental occurrence, and the analytical methodologies required for its detection and quantification. While specific data for this individual compound is limited in the scientific literature, this guide will extrapolate from the extensive knowledge of its parent class to provide a robust framework for researchers, scientists, and drug development professionals.

Chapter 1: Potential Sources of this compound

The presence of this compound in the environment is intrinsically linked to the sources of PAHs. These sources can be broadly categorized into three main types: petrogenic, pyrogenic, and diagenetic.

Petrogenic Sources: The Fossil Fuel Reservoir

Crude oil and its refined petroleum products are major reservoirs of a complex mixture of hydrocarbons, including a significant proportion of alkylated and partially hydrogenated PAHs.[1][2] These compounds are remnants of ancient biological material that have been subjected to geological processes over millions of years.

-

Crude Oil Composition: The aromatic fraction of crude oil is rich in naphthalenes, phenanthrenes, and their alkylated and partially hydrogenated derivatives.[3] It is highly probable that this compound is a constituent of many crude oil varieties, its concentration varying depending on the source and geological history of the oil.

-

Petroleum Distillates: During the refining process, crude oil is separated into various fractions based on boiling point ranges. These distillates, which include kerosene, diesel fuel, and lubricating oils, can contain elevated concentrations of PAHs and their derivatives.[4]

Pyrogenic Sources: The Byproduct of Combustion

The incomplete combustion of organic materials is a primary pathway for the formation of a wide array of PAHs.[5] This process involves the thermal decomposition and subsequent recombination of organic molecules at high temperatures.

-

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial furnaces, and internal combustion engines releases significant quantities of PAHs into the atmosphere.

-

Biomass Burning: Forest fires, agricultural burning, and the residential use of wood-burning stoves and fireplaces are also major contributors to environmental PAH levels.

The specific composition of the PAH mixture produced depends on the fuel type and combustion conditions. While parent PAHs are often dominant, alkylated and partially hydrogenated derivatives are also formed.

Diagram: Formation Pathways of PAHs

Caption: Primary formation pathways of PAHs, including this compound.

Chapter 2: Environmental Occurrence

Based on the behavior of related PAHs, this compound is expected to be found in various environmental compartments. Its distribution will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient.

Air

PAHs are released into the atmosphere from combustion sources and can be transported over long distances. They exist in both the gas phase and associated with particulate matter. Given its molecular weight, this compound is likely to be found predominantly in the particulate phase in ambient air, especially in urban and industrial areas with high traffic density and industrial emissions.

Water

PAHs can enter aquatic environments through atmospheric deposition, runoff from contaminated land, and industrial and municipal wastewater discharges. While their water solubility is generally low, the partially hydrogenated nature of this compound may slightly increase its solubility compared to its fully aromatic counterpart, fluoranthene.

Soil and Sediment

Due to their hydrophobic nature, PAHs tend to adsorb to organic matter in soil and sediment.[6] These compartments act as major sinks for PAHs in the environment. It is anticipated that this compound will be found in soils and sediments near industrial sites, areas with heavy traffic, and in aquatic sediments receiving urban runoff.

Table: Expected Environmental Occurrence of this compound

| Environmental Compartment | Expected Presence | Primary Sources |

| Air | Particulate-bound | Fossil fuel combustion, biomass burning, industrial emissions |

| Water | Dissolved and particulate-associated | Atmospheric deposition, urban runoff, wastewater discharge |

| Soil | Adsorbed to organic matter | Atmospheric deposition, industrial contamination |

| Sediment | High accumulation potential | Runoff, atmospheric deposition, direct discharge |

Chapter 3: Analytical Methodologies

The accurate quantification of this compound in complex environmental matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the analysis of PAHs and their derivatives.[5][7][8][9]

Diagram: Analytical Workflow for this compound

Caption: A generalized workflow for the analysis of this compound in environmental samples.

Sample Collection and Preparation

The method of sample collection is critical and depends on the environmental matrix being studied.

-

Air: High-volume air samplers are used to collect airborne particulate matter on filters.

-

Water: Grab samples are collected in amber glass bottles to prevent photodegradation.

-

Soil and Sediment: Surface samples are typically collected using stainless steel scoops or corers.

Extraction Techniques

The goal of extraction is to efficiently remove the target analytes from the sample matrix.

-

Soxhlet Extraction: A classic and robust method for solid samples, involving continuous extraction with an organic solvent.

-

Ultrasonic Extraction: A faster alternative to Soxhlet, using high-frequency sound waves to enhance extraction efficiency.

-

Solid-Phase Extraction (SPE): A common method for water samples, where analytes are adsorbed onto a solid sorbent and then eluted with a small volume of solvent.

Experimental Protocol: Soxhlet Extraction of Soil/Sediment

-

Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.

-

Spiking: Spike a known amount of a surrogate standard (e.g., deuterated PAH) onto the sample to monitor extraction efficiency.

-

Extraction: Place the sample in a Soxhlet thimble and extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.

-

Concentration: Concentrate the extract to a small volume using a rotary evaporator.

-

Cleanup: Proceed with sample cleanup to remove interfering compounds.

Chromatographic Analysis

Gas chromatography is used to separate the complex mixture of PAHs, and mass spectrometry provides sensitive and selective detection.

-

Gas Chromatography (GC): A capillary column with a non-polar or semi-polar stationary phase is typically used to achieve good separation of PAH isomers.[7][8][9]

-

Mass Spectrometry (MS): The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The molecular ion of this compound (m/z 206) would be a primary target ion for quantification.

Chapter 4: Environmental Fate and Transport

The environmental fate of this compound will be influenced by a variety of physical, chemical, and biological processes.[10][11][12]

Diagram: Environmental Partitioning of PAHs

Caption: A simplified diagram illustrating the partitioning of PAHs between different environmental compartments.

Persistence and Degradation

PAHs are generally persistent in the environment, with higher molecular weight compounds being more resistant to degradation. The saturated ring in this compound may make it more susceptible to microbial degradation compared to its fully aromatic analogue.

-

Biodegradation: Microorganisms in soil and sediment can degrade PAHs, although the rates are often slow.

-

Photodegradation: In the atmosphere and surface waters, PAHs can be degraded by sunlight.

Transport and Partitioning

The movement of this compound in the environment will be governed by its tendency to partition between different phases.

-

Atmospheric Transport: As mentioned, it is likely to be associated with particulate matter and can be transported over long distances.

-

Sorption to Solids: Its hydrophobic nature will lead to strong sorption to soil and sediment organic matter, limiting its mobility in the subsurface.

Conclusion: A Call for Further Research

This guide has provided a comprehensive overview of the potential sources, environmental occurrence, and analytical methodologies for this compound. While much can be inferred from the extensive body of research on PAHs, there is a clear need for specific studies on this and other partially hydrogenated PAHs. Future research should focus on:

-

Quantification in Environmental Samples: Measuring the actual concentrations of this compound in various environmental media to understand its prevalence and distribution.

-

Formation Pathway Studies: Investigating the specific conditions that favor the formation of PHPAHs during combustion and in petrogenic sources.

-

Toxicity Assessment: Evaluating the potential toxicological effects of this compound to better assess its risk to human health and the environment.

By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the environmental chemistry and toxicology of this important subclass of polycyclic aromatic hydrocarbons.

References

- 1. wwz.cedre.fr [wwz.cedre.fr]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. iscientific.org [iscientific.org]

- 4. Polycyclic Aromatic Hydrocarbons Testing (PAH) [intertek.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 7. Polycyclic aromatic hydrocarbons (PAHs) in edible oils by gas chromatography coupled with mass spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. agilent.com [agilent.com]

- 10. youtube.com [youtube.com]

- 11. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

An In-Depth Technical Guide to the Isomers of 1,2,3,10b-Tetrahydrofluoranthene for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 1,2,3,10b-tetrahydrofluoranthene, a tetracyclic hydrocarbon scaffold with latent potential in medicinal chemistry. While direct pharmacological data on this specific scaffold is nascent, this document synthesizes existing knowledge on its synthesis, stereochemistry, and analytical characterization, alongside pertinent biological data from the broader class of polycyclic aromatic hydrocarbons (PAHs). We delve into the critical aspects of stereoisomerism inherent to the this compound core, detailing methodologies for the synthesis and differentiation of its diastereomers and enantiomers. Furthermore, we explore the toxicological profile of the parent aromatic compound, fluoranthene, and present in silico analyses of related PAHs to postulate potential biological targets and guide future drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with unique three-dimensional architectures.

Introduction: The this compound Scaffold - A New Frontier in Drug Discovery?

The quest for novel chemical scaffolds that can address challenging biological targets is a perpetual driver in drug discovery. Polycyclic aromatic hydrocarbons (PAHs) and their partially saturated derivatives offer rigid, three-dimensional frameworks that can present functional groups in precise spatial orientations, making them intriguing starting points for the design of new therapeutic agents. This compound, a partially saturated derivative of the common PAH fluoranthene, represents one such scaffold. Its non-planar structure and inherent chirality at the 10b position introduce stereochemical complexity that can be exploited to achieve selective interactions with biological macromolecules.

While the parent compound, fluoranthene, is primarily known as an environmental pollutant with documented cytotoxicity and pro-inflammatory potential, its partial hydrogenation to this compound fundamentally alters its physicochemical properties, potentially mitigating toxicity and opening avenues for therapeutic applications.[1][2][3] This guide will provide a detailed exploration of the isomers of this compound, from their synthesis and stereochemical characterization to a discussion of their potential, albeit largely unexplored, pharmacological relevance.

Synthesis and Stereochemistry of this compound Isomers

The synthesis of this compound and its derivatives can be approached through several strategies, with the generation of stereoisomers being a key consideration. The fusion of the saturated and aromatic rings creates a chiral center at the 10b carbon, leading to the existence of enantiomers. Furthermore, substituents on the saturated ring can introduce additional stereocenters, giving rise to diastereomers (e.g., cis and trans isomers).

Proposed Synthesis of Unsubstituted this compound via Catalytic Hydrogenation

A plausible and direct route to this compound is the selective catalytic hydrogenation of fluoranthene. The partial reduction of PAHs can be achieved using various transition metal catalysts.[4][5]

Experimental Protocol: Catalytic Hydrogenation of Fluoranthene

-

Materials: Fluoranthene, Ruthenium nanoparticles stabilized by PPh3, Tetrahydrofuran (THF, anhydrous), Hydrogen gas (high purity).

-

Procedure:

-

In a high-pressure autoclave, dissolve fluoranthene (1.0 g, 4.9 mmol) in anhydrous THF (50 mL).

-

Add the Ru-nanoparticle catalyst (2 mol%).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 20 bar.

-

Stir the reaction mixture at 30°C for 10-16 hours.

-

Monitor the reaction progress by GC-MS to assess the conversion of fluoranthene and the formation of tetrahydrofluoranthene.

-

Upon completion, carefully depressurize the reactor and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the resulting mixture of hydrogenated products by column chromatography on silica gel.

-

-

Expected Outcome: This procedure is expected to yield a mixture of partially hydrogenated fluoranthene isomers, including this compound. Optimization of reaction time, temperature, and catalyst may be required to maximize the yield of the desired product.[4]

Case Study: Synthesis of Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene Diastereomers

A documented synthesis of a substituted tetrahydrofluoranthene derivative highlights the formation and separation of diastereomers. The reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride yields a mixture of cis- and trans-isomers of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene.[6]

Experimental Protocol: Synthesis of Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene

-

Materials: Perfluoro-1-ethyltetralin, 1,2,3,4-tetrafluorobenzene, Antimony pentafluoride (SbF₅), Pyridine-HF complex (HF-Py), Chloroform, Magnesium sulfate.

-

Procedure:

-

In a nickel container, combine SbF₅ (5.27 g, 24.31 mmol) and perfluoro-1-ethyltetralin (1.82 g, 4.06 mmol).

-

Add 1,2,3,4-tetrafluorobenzene (0.61 g, 4.07 mmol) dropwise at 0°C.

-

Stir the mixture and heat at 50°C for 30 hours.

-

Treat the resulting mixture with HF-Py (6.0 mL) at -15°C and keep for 4 hours with occasional shaking.

-

Cool the mixture to -15°C and pour onto ice.

-

Extract the product with chloroform and dry the organic layer over magnesium sulfate.

-

Separate the cis- and trans-isomers by column chromatography.

-

-

Outcome: This reaction produces a mixture of cis- and trans-isomers in a roughly equal ratio, with a total isolated yield of 71%.[6]

Caption: Synthetic workflow for perfluorinated tetrahydrofluoranthene isomers.

Spectroscopic Characterization of Isomers

The differentiation of stereoisomers is paramount in drug development, as distinct isomers can exhibit vastly different pharmacological and toxicological profiles. NMR spectroscopy and mass spectrometry are indispensable tools for the structural elucidation of this compound isomers.

NMR Spectroscopy for Diastereomer and Enantiomer Differentiation

1H and 13C NMR spectroscopy can readily distinguish between diastereomers, such as the cis and trans isomers of substituted tetrahydrofluoranthenes, due to differences in the chemical environments of the nuclei.[6] For the perfluorinated derivative, 19F NMR is particularly powerful. The cis- and trans-configurations can be unambiguously determined using 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), which reveal through-bond and through-space correlations, respectively.[6][7]

While standard NMR is "blind" to chirality, enantiomers can be distinguished by using chiral derivatizing agents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, which will then exhibit distinct NMR spectra.[8][9][10][11][12]

| NMR Technique | Application for Tetrahydrofluoranthene Isomers | Reference |

| 1H, 13C NMR | Structural elucidation of the carbon-hydrogen framework. | [6] |

| 19F NMR | Characterization of fluorinated derivatives. | [6] |

| 2D COSY | Determination of through-bond proton-proton or fluorine-fluorine couplings to establish connectivity. | [6][7] |

| 2D NOESY | Determination of through-space interactions to elucidate stereochemistry (e.g., cis vs. trans). | [6][7] |

| Chiral Derivatizing/Solvating Agents | Differentiation and quantification of enantiomers. | [8][9] |

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. The fragmentation patterns observed in the mass spectrum can also provide structural information, although distinguishing between stereoisomers by mass spectrometry alone is generally not possible without specialized techniques.[13][14][15][16][17]

Chiral Separation of Enantiomers

The separation of enantiomers is a critical step in the development of chiral drugs. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for this purpose.[18][19][20][21][22]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a common choice for the separation of PAHs.

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol is typically used for normal-phase chiral separations.

-

Procedure:

-

Dissolve the racemic mixture of this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the mobile phase under isocratic conditions.

-

Monitor the elution profile with the UV detector.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

-

Expected Outcome: Two distinct peaks corresponding to the two enantiomers of this compound.

Caption: Workflow for the chiral separation of enantiomers by HPLC.

Potential Biological Activity and Drug Development Implications

While there is a paucity of direct biological data for this compound itself, insights can be gleaned from studies on the parent compound, fluoranthene, and other PAHs.

Known Biological Effects of Fluoranthene

Fluoranthene has been shown to be cytotoxic and can induce apoptosis in various cell lines.[3][23] It is also known to have pro-inflammatory properties.[2] Some studies suggest that fluoranthene can act as a cocarcinogen, enhancing the DNA binding of other carcinogens like benzo[a]pyrene.[24] The toxicity of fluoranthene and its metabolites has been demonstrated in aquatic organisms.[1]

| Biological Effect of Fluoranthene | Key Findings | Reference |

| Cytotoxicity | Induces cell death and morphological changes in bone marrow-derived mesenchymal stem cells. | [3] |

| Apoptosis | Induces apoptosis in human airway epithelial cells via mitochondrial disruption. | [23] |

| Pro-inflammatory Activity | Potential to activate inflammatory pathways. | [2] |

| Cocarcinogenicity | Enhances the DNA binding of benzo[a]pyrene. | [24] |

In Silico Predictions and Future Directions

In silico studies have shown that some PAHs can bind to and potentially modulate the activity of biological targets such as the human Toll-like receptor 4 (TLR4), which is involved in inflammatory responses.[2][25][26] This suggests that the rigid scaffold of PAHs and their derivatives can interact with specific protein binding pockets.

The partial saturation of the fluoranthene core to form this compound introduces a non-planar, three-dimensional structure. This conformational change, coupled with the presence of a chiral center, could lead to novel and selective interactions with biological targets that are not observed with the planar parent compound. The distinct spatial arrangement of substituents on the different stereoisomers could be leveraged to develop highly selective modulators of protein function.

For drug development professionals, the this compound scaffold represents a largely unexplored area of chemical space. The synthesis of a library of its derivatives, followed by high-throughput screening against a panel of disease-relevant targets, could uncover novel biological activities. The inherent stereochemistry of this scaffold necessitates careful separation and individual evaluation of its isomers to fully understand their structure-activity relationships.

Conclusion

The isomers of this compound present a compelling, albeit underexplored, opportunity in the field of drug discovery. This technical guide has outlined the synthetic strategies to access this scaffold, with a particular emphasis on the formation of stereoisomers. The detailed protocols for the characterization and separation of these isomers provide a practical framework for their investigation. While direct evidence of the pharmacological utility of this compound is yet to be established, the known biological activities of the parent fluoranthene and related PAHs, combined with the unique three-dimensional and chiral nature of the tetrahydro- derivative, strongly suggest that this scaffold warrants further investigation as a potential source of novel therapeutic agents. Future research should focus on the stereoselective synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays.

References

- 1. Toxicity of fluoranthene and its biodegradation metabolites to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Metal-free hydrogenation catalysis of polycyclic aromatic hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. csfarmacie.cz [csfarmacie.cz]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 22. separationmethods.com [separationmethods.com]

- 23. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Silico Insights on the Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and the Prospective Anti-Inflammatory Capacity of Andrographis paniculata Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aminer.org [aminer.org]

An In-Depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,3,10b-tetrahydrofluoranthene, a key intermediate in the synthesis of advanced polycyclic aromatic hydrocarbons (PAHs) for materials science and organic electronics. We will delve into its precise chemical identity, physical properties, a detailed synthesis protocol, and its emerging applications.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and academic literature.

The definitive IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound [1]. For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 20279-21-4 [2][3].

Synonyms and Alternative Names

Researchers may encounter this compound under various names. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing:

A clear understanding of these synonyms is crucial for navigating the diverse landscape of chemical databases and publications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [2][3] |

| Molecular Weight | 206.29 g/mol | [3] |

| Appearance | White to light yellow to green powder/crystal | [5] |

| Melting Point | 74-77 °C | [5] |

| Boiling Point | 205 °C at 12 mmHg | [5] |

| Purity (typical) | >98.0% (GC) | [6] |

Synthesis of this compound

This compound is most commonly synthesized via the selective catalytic hydrogenation of fluoranthene. This process aims to reduce one of the aromatic rings of the fluoranthene core while preserving the others. The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield.

Experimental Protocol: Selective Catalytic Hydrogenation of Fluoranthene

This protocol is a representative procedure based on established methods for the selective hydrogenation of polycyclic aromatic hydrocarbons[7][8].

Objective: To synthesize this compound by selectively hydrogenating the appropriate double bonds in fluoranthene.

Materials:

-

Fluoranthene (starting material)

-

Ruthenium nanoparticles stabilized by a suitable ligand (e.g., triphenylphosphine) or a commercial nickel-molybdenum catalyst[7][8]

-

Anhydrous Tetrahydrofuran (THF) or other suitable solvent

-

High-pressure reactor (autoclave)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Hexane (for chromatography)

Procedure:

-

Catalyst Preparation/Activation: If using a commercial catalyst, follow the manufacturer's instructions for activation. For lab-prepared catalysts like ruthenium nanoparticles, ensure they are properly synthesized and characterized prior to use[9].

-

Reaction Setup: In a high-pressure reactor, dissolve fluoranthene in anhydrous THF. Add the catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-20 bar)[8].

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required duration (e.g., 10-24 hours)[8]. The reaction progress can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC-MS.

-

Workup: After the reaction is complete, carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Catalyst: Ruthenium nanoparticles or nickel-molybdenum catalysts are chosen for their ability to promote hydrogenation of aromatic systems under relatively mild conditions, which allows for selective reduction[7][8].

-

Solvent: THF is a common solvent for such reactions due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

-

Pressure and Temperature: The pressure and temperature are optimized to achieve a reasonable reaction rate while maintaining selectivity. Higher pressures and temperatures can lead to over-reduction to fully saturated products.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Materials Science and Organic Electronics

This compound serves as a crucial building block in the synthesis of more complex and functional PAHs. Its partially saturated structure allows for further chemical modifications, making it a versatile intermediate.

The primary application of this compound is in the development of novel organic semiconductors[5]. These materials are at the heart of next-generation electronic devices such as:

-

Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of PAHs derived from this compound can be tailored to enhance the efficiency and color purity of OLED displays.

-

Organic Photovoltaics (OPVs): As components of the active layer in solar cells, these specialized PAHs can improve charge transport and overall power conversion efficiency.

The rigid, planar structure of the fluoranthene core, combined with the potential for functionalization at the tetrahydro- portion, allows for the fine-tuning of the electronic and physical properties of the final materials. This makes this compound a valuable tool for researchers designing new materials for advanced electronic applications.

Conclusion

This compound is a well-defined chemical entity with a growing importance in the field of materials science. Its synthesis via selective hydrogenation of fluoranthene provides a reliable route to this key intermediate. As the demand for high-performance organic electronic devices continues to grow, the utility of this compound as a versatile building block is expected to expand, paving the way for new discoveries and technological advancements.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Fluoranthene, 1,2,3,10b-tetrahydro- [webbook.nist.gov]

- 5. This compound [myskinrecipes.com]

- 6. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. rsc.org [rsc.org]

A Proposed Framework for the Preliminary Toxicological Assessment of 1,2,3,10b-Tetrahydrofluoranthene

A Whitepaper for Drug Development and Research Professionals

Disclaimer: Direct toxicological data for 1,2,3,10b-Tetrahydrofluoranthene is not extensively available in public literature. This document provides a proposed framework for its toxicological evaluation based on established principles for polycyclic aromatic hydrocarbons (PAHs) and internationally recognized testing guidelines. The information herein is intended to guide research and should not be considered a definitive toxicological profile.

Executive Summary

This compound is a saturated tetracyclic aromatic hydrocarbon, a member of the broader class of polycyclic aromatic hydrocarbons (PAHs). While its physicochemical properties are documented, a comprehensive public toxicological profile is conspicuously absent.[1][2][3][4][5] Given that many PAHs are known procarcinogens requiring metabolic activation to exert their toxic effects, it is imperative from a regulatory and safety standpoint to characterize the toxicological properties of this specific compound.[6][7] This whitepaper outlines a structured, tiered approach for generating a preliminary toxicological profile for this compound, suitable for researchers, scientists, and drug development professionals. The proposed workflow integrates computational toxicology, a battery of in vitro assays, and targeted in vivo studies, adhering to the principles of scientific integrity and leveraging internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines.[8][9]

Introduction: The Need for a Toxicological Profile

This compound belongs to the family of PAHs, which are ubiquitous environmental contaminants and subjects of significant toxicological interest.[7][10] Many PAHs are known to be genotoxic and carcinogenic, but their activity is highly dependent on their specific chemical structure.[7][11] The toxicological potential of PAHs is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes (such as CYP1A1 and CYP1B1) into reactive intermediates, like diol-epoxides, that can form DNA adducts, leading to mutations.[10][12][13]

Given the lack of specific data for this compound, a systematic investigation is warranted before its potential applications in pharmaceutical development or other industries can be safely explored. This guide proposes a logical, stepwise research plan to establish a foundational toxicological profile.

Proposed Research Workflow

A tiered approach ensures that animal testing is minimized and that studies are built upon a strong foundation of predictive and mechanistic data.

Caption: Proposed tiered workflow for toxicological evaluation.

Phase 1: Physicochemical and In Silico Analysis

Before initiating wet-lab experiments, a foundational understanding can be built through computational methods.

Physicochemical Properties

A summary of known and predicted properties is essential for designing experiments (e.g., selecting appropriate solvents).

| Property | Value / Prediction | Source |

| Molecular Formula | C₁₆H₁₄ | PubChem |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Appearance | White to light yellow/green powder/crystal | TCI America[14] |

| Melting Point | 74-77°C | MySkinRecipes[14] |